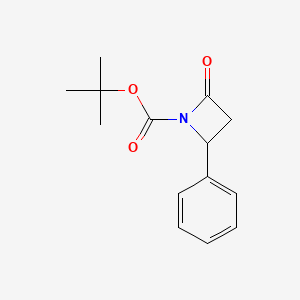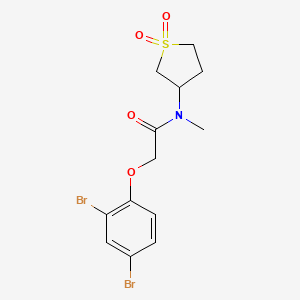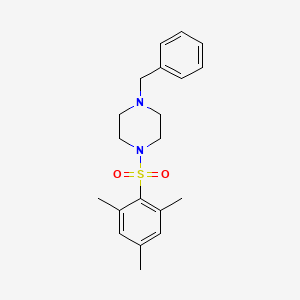
1-Benzyl-4-(mesitylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-(mesitylsulfonyl)piperazine is a chemical compound with the molecular formula C20H26N2O2S . It has an average mass of 358.498 Da and a monoisotopic mass of 358.171509 Da .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring substituted with a benzyl group and a mesitylsulfonyl group .Scientific Research Applications
Metabolism in Antidepressant Development
The study of 1-Benzyl-4-(mesitylsulfonyl)piperazine derivatives, such as Lu AA21004, a novel antidepressant, has provided insights into the metabolic pathways involving various cytochrome P450 enzymes. This research is crucial for understanding the drug's metabolism and potential interactions in clinical development for major depressive disorders (Hvenegaard et al., 2012).
Cancer Research
Piperazine derivatives, including those similar to this compound, have been synthesized and evaluated for their efficacy in inhibiting breast cancer cell proliferation, exemplified by their action on MDA-MB-231 human breast cancer cells (Ananda Kumar et al., 2007).
Central Nervous System Applications
Piperazine derivatives, including structures like this compound, are of interest for their central pharmacological activity, potentially useful in developing antipsychotic, antidepressant, and anxiolytic medications (Brito et al., 2018).
Crystallography and Molecular Structure
Studies on compounds structurally related to this compound have advanced our understanding of their crystal structures, providing insights essential for designing targeted therapeutic molecules (Ananda Kumar et al., 2007).
Antibacterial and Antimicrobial Research
Piperazine derivatives, including those structurally akin to this compound, have demonstrated antibacterial and antimicrobial activities, making them potential candidates for new antimicrobial agents (Shroff et al., 2022).
Alzheimer's Disease Research
This compound related compounds have shown promise in inhibiting human acetylcholinesterase, suggesting potential therapeutic use in Alzheimer's disease (Varadaraju et al., 2013).
Anticonvulsant Activity
Some benzenesulfonamide derivatives of piperazines, structurally similar to this compound, have exhibited potent inhibitory action on human carbonic anhydrase and effective anticonvulsant activity, indicating their potential as new therapeutic agents for epilepsy (Mishra et al., 2017).
Future Directions
Piperazine derivatives, such as 1-Benzyl-4-(mesitylsulfonyl)piperazine, continue to be a focus of research due to their wide use in medicinal chemistry . Recent advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring, which could potentially increase the structural diversity of piperazine-containing drugs .
Properties
IUPAC Name |
1-benzyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-16-13-17(2)20(18(3)14-16)25(23,24)22-11-9-21(10-12-22)15-19-7-5-4-6-8-19/h4-8,13-14H,9-12,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEDJURWMOCQME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

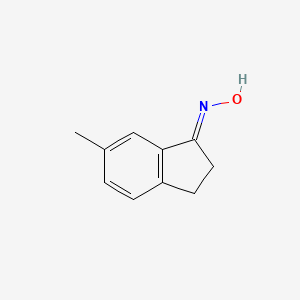
![2-[(4-aminophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide](/img/structure/B2660829.png)
![9-(3-chloro-4-methylphenyl)-1-methyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2660834.png)
![diethyl 5-(2,5-dimethyl-3-(2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-1H-pyrrol-1-yl)isophthalate](/img/structure/B2660835.png)
![1-benzyl-3-(4-hydroxyphenyl)-5-propyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2660837.png)
![8-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2660838.png)

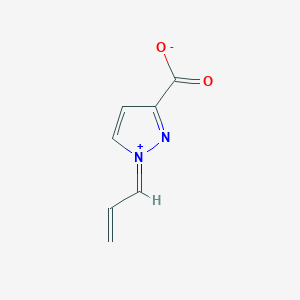
![(2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2660844.png)
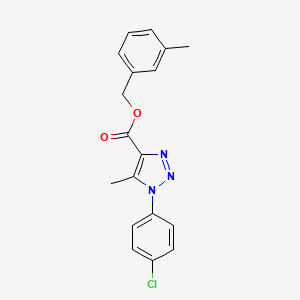
![2-(4-fluorophenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2660846.png)
